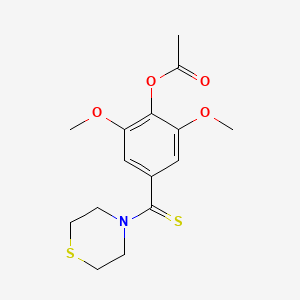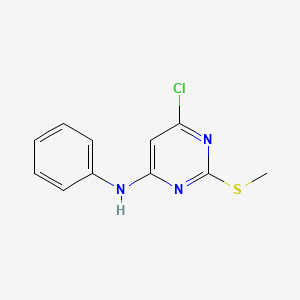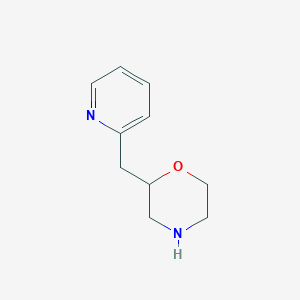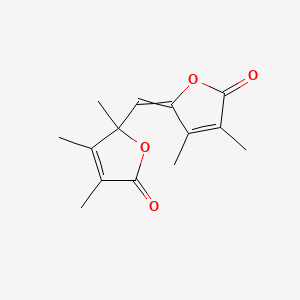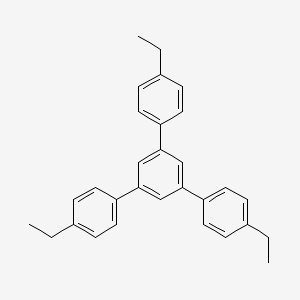
1,3,5-Tris(4-ethylphenyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Tris(4-ethylphenyl)benzene: is an organic compound with the molecular formula C30H30 . It is a derivative of benzene, where three hydrogen atoms are replaced by three 4-ethylphenyl groups. This compound is known for its symmetrical structure and is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Tris(4-ethylphenyl)benzene can be synthesized through several methods. One common method involves the Suzuki-Miyaura coupling reaction . This reaction typically uses 4-ethylphenylboronic acid and 1,3,5-tribromobenzene as starting materials, with a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene .
Industrial Production Methods
In industrial settings, the production of this compound often involves similar coupling reactions but on a larger scale. The reaction conditions are optimized to increase yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Tris(4-ethylphenyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the compound into its corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
1,3,5-Tris(4-ethylphenyl)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Employed in the study of molecular interactions and as a fluorescent probe.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,3,5-Tris(4-ethylphenyl)benzene involves its interaction with various molecular targets. Its symmetrical structure allows for uniform distribution of electronic properties, making it an effective component in electronic devices. In biological systems, it can interact with proteins and other biomolecules, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
- 1,3,5-Tris(4-methylphenyl)benzene
- 1,3,5-Tris(4-ethylphenyl)benzene
- 1,3,5-Tris(4-aminophenyl)benzene
Uniqueness
This compound is unique due to its ethyl substituents, which provide distinct electronic and steric properties compared to its methyl and amino analogs. These properties make it particularly useful in applications requiring specific electronic characteristics and molecular interactions .
Properties
CAS No. |
55255-72-6 |
|---|---|
Molecular Formula |
C30H30 |
Molecular Weight |
390.6 g/mol |
IUPAC Name |
1,3,5-tris(4-ethylphenyl)benzene |
InChI |
InChI=1S/C30H30/c1-4-22-7-13-25(14-8-22)28-19-29(26-15-9-23(5-2)10-16-26)21-30(20-28)27-17-11-24(6-3)12-18-27/h7-21H,4-6H2,1-3H3 |
InChI Key |
BUYBVSFUTSYONA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC=C(C=C3)CC)C4=CC=C(C=C4)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(piperidin-2-ylmethyl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B13960099.png)
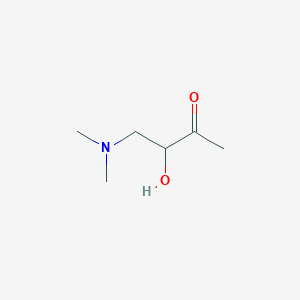
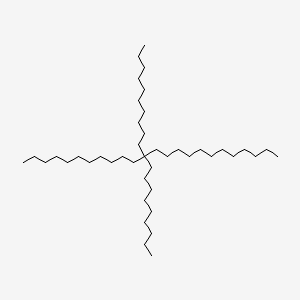
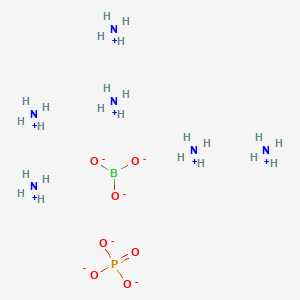
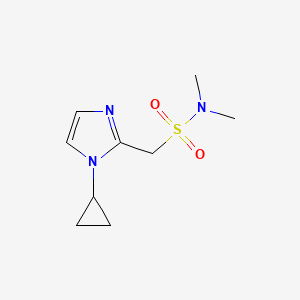

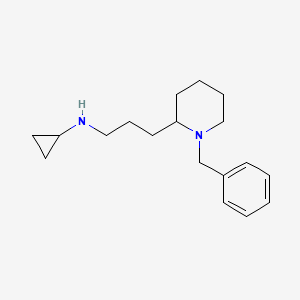
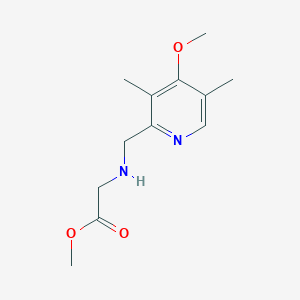
![Tert-butyl 2-chloro-4-(4-methoxypiperidin-1-yl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8h)-carboxylate](/img/structure/B13960136.png)

